(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20R,23R,24S)-6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol
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Overview
Description
(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20R,23R,24S)-6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol is a natural product found in Fritillaria verticillata with data available.
Scientific Research Applications
Crystal Structure Analysis
The compound's crystal structure has been a subject of study, providing insights into its molecular arrangement and potential applications in material science or pharmaceuticals. For example, a related macrocyclic compound was analyzed using X-ray structural analysis, highlighting the importance of structural understanding in scientific research (Nguyen et al., 2017).
Synthesis and Structural Elucidation
Research has focused on the synthesis and structural elucidation of similar compounds, underscoring the compound's relevance in synthetic chemistry. This includes the development of methods for creating and analyzing structurally complex molecules (Shaheen et al., 2014).
Application in Asymmetric Reactions
The compound's derivatives have been used as reagents in asymmetric azo-ene reactions, demonstrating its utility in facilitating specific chemical transformations with potential implications in pharmaceutical synthesis (Brimble, 2002).
Photoreactions and Photochemistry
Studies on related compounds show potential applications in photochemistry, where the compound's unique structure may facilitate specific light-induced reactions. This could have implications in the development of new materials or chemical processes (Miesen et al., 2010).
Formation of Complexes with Metals
Research indicates the compound's potential in forming complexes with various metals. This aspect could be important in fields like catalysis or material science, where metal-complexes play a crucial role (Bazzicalupi et al., 1995).
Conformational Behavior Analysis
Studies on similar compounds focus on their conformational behavior, which is crucial for understanding their interactions in biological systems or potential applications in drug design (Eltayeb Elhadi et al., 1980).
properties
CAS RN |
74184-79-5 |
---|---|
Product Name |
(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20R,23R,24S)-6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |
Molecular Formula |
C27H45NO3 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20R,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16+,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1 |
InChI Key |
IUKLSMSEHKDIIP-QHGMWKTKSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@H](C6)O)C)O)(C)O |
SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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